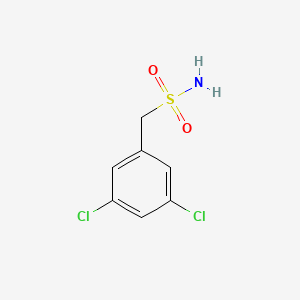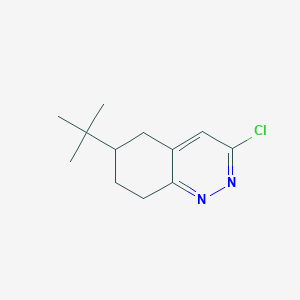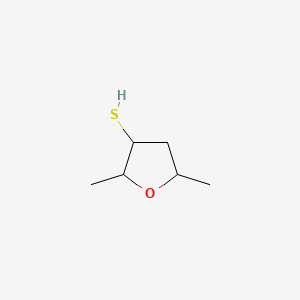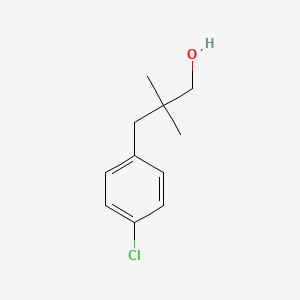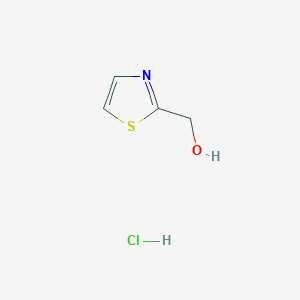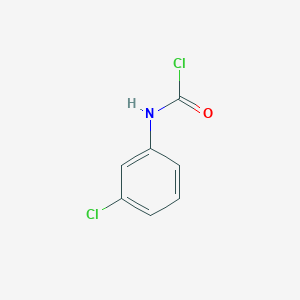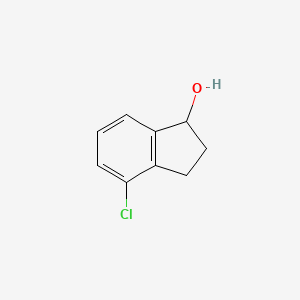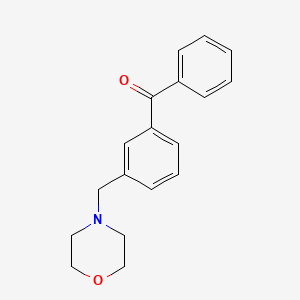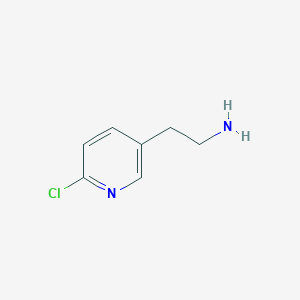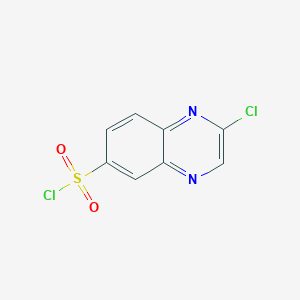![molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9](/img/structure/B1357890.png)
2-Azaspiro[4.4]nonane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[4.4]nonane-4-carboxylic acid (2-ASPCA) is a cyclic molecule that has been studied extensively for its potential applications in scientific research. It has been used as a substrate in biochemistry, as a catalyst in organic chemistry, and as a model compound in drug design.
Applications De Recherche Scientifique
Anticonvulsant Properties
- N-Phenylamino Derivatives : Synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant properties, particularly effective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was notably effective in seizure prevention. These studies also explored the compounds' neurotoxicity and potential mechanisms of action, including their influence on GABA(A) receptors (Kamiński et al., 2008).
Synthesis and Chemical Properties
- One-Pot Synthesis : Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which forms part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold, demonstrating a straightforward procedure and easy separation of the product (Huynh et al., 2017).
Crystallographic Studies
- Molecular Mechanics and Crystallography : Studies on X-ray crystal structures of compounds related to 2-azaspiro[4.4]nonane, including both active and inactive anticonvulsants, have been performed. These studies provided insights into the conformational differences and potential reasons for varying activities in these compounds (Ciechanowicz-Rutkowska et al., 1997).
Potential Applications in Drug Design
- Synthesis of Novel Amino Acids : The synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid adds to the family of sterically constrained amino acids. These compounds are of interest in the fields of chemistry, biochemistry, and drug design, highlighting the versatility of the azaspiro[4.4]nonane scaffold (Radchenko et al., 2010).
Propriétés
IUPAC Name |
2-azaspiro[4.4]nonane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMLGZCITVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.4]nonane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

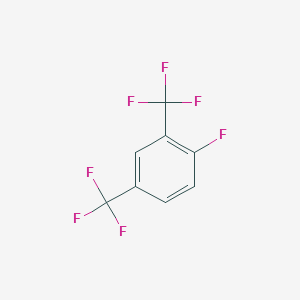
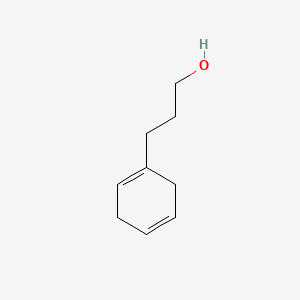
acetic acid](/img/structure/B1357823.png)
